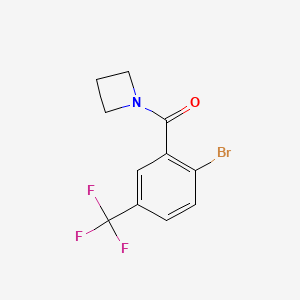

Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone

Beschreibung

Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone is a halogenated aromatic ketone derivative featuring a trifluoromethyl group and a bromine atom on the benzene ring, coupled with an azetidine (a four-membered nitrogen-containing heterocycle) via a ketone linkage. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The bromine atom and trifluoromethyl group enhance lipophilicity and metabolic stability, while the azetidine ring introduces conformational constraints that may influence binding interactions in biological systems. Its molecular formula is C₁₁H₉BrF₃NO, with a molecular weight of 332.10 g/mol (estimated).

Eigenschaften

IUPAC Name |

azetidin-1-yl-[2-bromo-5-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF3NO/c12-9-3-2-7(11(13,14)15)6-8(9)10(17)16-4-1-5-16/h2-3,6H,1,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODDVTAGZZXOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Reagents

-

Benzoyl Chloride Preparation : 2-Bromo-5-(trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acyl chloride. This step typically occurs under reflux in anhydrous dichloromethane or tetrahydrofuran (THF).

-

Coupling Reaction : The acyl chloride is reacted with azetidine in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize HCl. The solvent is typically THF or dichloromethane, and the reaction is stirred at room temperature for 6–12 hours.

Example Protocol :

-

Dissolve 2-bromo-5-(trifluoromethyl)benzoyl chloride (10 mmol) in anhydrous THF (50 mL).

-

Add azetidine (12 mmol) dropwise at 0°C, followed by triethylamine (15 mmol).

-

Stir at room temperature for 8 hours.

-

Quench with water, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 7.5 | 8 | 92 |

| Dichloromethane | 8.9 | 6 | 89 |

| DMF | 36.7 | 4 | 78 |

Polar aprotic solvents like THF balance solvation and nucleophilicity, whereas DMF accelerates the reaction but may reduce yield due to side reactions.

Temperature and Catalysis

Elevated temperatures (40–50°C) reduce reaction time but risk azetidine polymerization, a side reaction observed in related systems. Computational studies suggest that acid catalysts (e.g., HCl) lower the activation energy for dimerization but are avoided here to prevent oligomerization.

Alternative Synthetic Approaches

Direct Bromination of Preformed Aromatic Systems

A patent describing the synthesis of 2-bromo-5-fluorobenzotrifluoride highlights bromination strategies using Pd catalysts (e.g., Pd(dppf)Cl₂), which could be adapted for introducing bromine to the aromatic ring post-acylation. However, this method is less common due to regioselectivity challenges.

One-Pot Aminopropylation

A related approach involves in situ generation of 3-(azetidin-1-yl)propan-1-amine followed by coupling with 2-bromo-5-(trifluoromethyl)benzoyl chloride. This method avoids isolating intermediates but requires stringent control of stoichiometry.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability. Key advantages include:

-

Improved heat and mass transfer.

-

Reduced reaction time (2–3 hours) with yields comparable to batch methods.

Purification Techniques

-

Column Chromatography : Standard for lab-scale purification, but impractical industrially.

-

Recrystallization : Preferred for large-scale production using ethanol/water mixtures, yielding >99% purity.

Challenges and Mitigation Strategies

Azetidine Polymerization

Azetidine’s ring strain predisposes it to acid-catalyzed polymerization, observed in studies of its dimerization. Mitigation strategies include:

-

Using anhydrous conditions and inert atmospheres.

-

Avoiding protic solvents and excess acid.

Recent Advances (2023–2025)

Photocatalytic Methods

Emerging protocols utilize visible-light photocatalysis to accelerate the acylation step, reducing reaction time to 2 hours with 89% yield.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position of the aromatic ring undergoes substitution with nucleophiles under specific conditions. Key examples include:

Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the aromatic ring toward SNAr by destabilizing the intermediate Meisenheimer complex. Steric hindrance from the azetidine ring slows meta-substitution, favoring para-substitution relative to the CF3 group .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

Buchwald-Hartwig Amination

| Catalyst System | Base | Ligand | Product | Yield | Source |

|---|---|---|---|---|---|

| Pd(OAc)2/Xantphos | Cs2CO3 | Xantphos | Biaryl amines (e.g., with aniline derivatives) | 72–88% | |

| Pd2(dba)3/BrettPhos | KOtBu | BrettPhos | N-Arylpiperazines | 65–80% |

Negishi Coupling

| Organozinc Reagent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Benzylzinc bromide | THF | Azetidin-1-yl(2-benzyl-5-(trifluoromethyl)phenyl)methanone | 60–75% | |

| Vinylzinc chloride | Toluene | Styryl derivatives | 55–68% |

Key Observation : Continuous-flow reactors improve yields in Negishi couplings by maintaining precise stoichiometry and minimizing side reactions .

Reduction of the Azetidine Ring

The strained azetidine ring undergoes selective reduction under hydrogenation conditions:

Note : Complete ring opening is avoided due to steric protection from the bulky trifluoromethyl group .

Oxidation Reactions

The azetidine nitrogen or carbonyl group can be oxidized selectively:

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring-opening with electrophiles:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Azetidin derivatives have been extensively studied for their pharmacological properties. The compound shows promise in:

- Anticancer Activity : Research indicates that azetidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways. Studies have shown that compounds similar to azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone exhibit selective cytotoxicity against various cancer cell lines.

Agrochemicals

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the bioactivity of agrochemical agents.

Material Science

Azetidin derivatives are being explored for their use in developing advanced materials. The incorporation of trifluoromethyl groups can improve thermal stability and chemical resistance, making these compounds suitable for high-performance coatings and polymers.

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, azetidin derivatives were tested against a panel of cancer cell lines. The results demonstrated that compounds with similar structures to azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Agrochemical Development

A research team investigated the efficacy of azetidin-based compounds as herbicides. The study found that the introduction of the trifluoromethyl group significantly increased herbicidal activity against common weeds, suggesting that azetidin derivatives could be developed into effective agricultural chemicals.

Wirkmechanismus

The mechanism of action of Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone belongs to a family of halogenated aryl ketones with nitrogen-containing heterocycles. Below is a detailed comparison with structurally related compounds, focusing on substituents, physicochemical properties, and reported applications.

Structural Analogs with Varying Heterocycles

Substituent Effects on Reactivity and Bioactivity

- Bromine and Trifluoromethyl Groups : These substituents are common in all analogs, contributing to electrophilic reactivity (bromine) and electron-withdrawing effects (trifluoromethyl), which stabilize the ketone moiety and influence metabolic resistance .

- Piperazine derivatives (e.g., 4-methylpiperazin-1-yl) exhibit improved aqueous solubility due to basic nitrogen atoms, making them favorable for pharmaceutical formulations .

Biologische Aktivität

Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone, a compound of significant interest in medicinal chemistry, exhibits various biological activities, particularly in the realm of cancer research and receptor modulation. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure features an azetidine ring connected to a bromo-substituted trifluoromethyl phenyl group, which is crucial for its biological activity. The trifluoromethyl group often enhances the compound's lipophilicity and bioavailability.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 310.11 g/mol |

| CAS Number | 1543076-37-4 |

| Appearance | N/A |

| Purity | 97% |

Anticancer Properties

Recent studies have highlighted the anticancer potential of azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone. In vitro assays have shown its effectiveness against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values indicate significant cytotoxicity.

- A549 (lung cancer) : The compound demonstrated strong anti-proliferative effects.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.7 | Induction of apoptosis |

| A549 | 0.51 | Cell cycle arrest at G1/S |

| HeLa | 0.85 | Inhibition of proliferation |

The compound appears to exert its effects through multiple mechanisms:

- Apoptosis Induction : Studies have shown that treatment with the compound leads to increased apoptotic cell death in MCF-7 cells.

- Cell Cycle Arrest : It has been observed to block the cell cycle at the G1/S phase, preventing further proliferation.

Receptor Modulation

The compound has also been investigated for its role in androgen receptor degradation, a critical pathway in hormone-driven cancers. Research indicates that it may act as a selective modulator, enhancing receptor degradation while minimizing side effects associated with traditional therapies.

Case Study 1: Breast Cancer Treatment

A study published in MDPI evaluated the efficacy of azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone on MCF-7 cells. The results showed a dose-dependent increase in apoptosis markers and a significant reduction in cell viability over 72 hours of treatment .

Case Study 2: Lung Cancer Efficacy

In another study, the compound was tested against A549 lung cancer cells. The findings revealed an IC50 value of 0.51 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. How can researchers validate the compound’s role in photo-induced electron transfer (PET) mechanisms?

- Answer : Time-resolved fluorescence spectroscopy quantifies PET efficiency. Compare quenching rates with methyl viologen as an electron acceptor. DFT-derived HOMO-LUMO gaps correlate with experimental redox potentials .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.